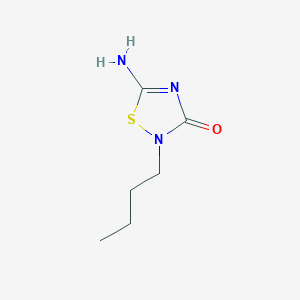

5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3OS |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

5-amino-2-butyl-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C6H11N3OS/c1-2-3-4-9-6(10)8-5(7)11-9/h2-4H2,1H3,(H2,7,8,10) |

InChI Key |

INCLHZHLQKOJEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)N=C(S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Butyl 1,2,4 Thiadiazol 3 2h One and Its Analogues

Established Pathways for 1,2,4-Thiadiazol-3(2H)-one Core Synthesis

The construction of the 1,2,4-thiadiazole (B1232254) ring is a well-explored area of heterocyclic chemistry. Several robust methods have been established, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These foundational strategies are crucial for the synthesis of a wide array of substituted 1,2,4-thiadiazole derivatives, including the target compound's core structure.

Oxidative Cyclization Reactions of Thiobiuret (B3050041) Derivatives

Oxidative cyclization is a cornerstone technique for forming the 1,2,4-thiadiazole ring. This approach typically involves the formation of an N-S bond within an acyclic precursor.

A key example is the oxidative cyclization of 2-thiobiuret using hydrogen peroxide (H₂O₂) under basic conditions to prepare 5-amino-2,3-dihydro-1,2,4-thiadiazol-3-one. A similar reaction starting from dithiobiuret (B1223364) under basic conditions yields a dimerized product, bis(5-amino-1,2,4-thiadiazolyl) 3,3'-disulfide, suggesting the formation of a 5-amino-3-mercapto-1,2,4-thiadiazole intermediate. In contrast, conducting the oxidative cyclization of dithiobiuret under acidic conditions (HCl-H₂O₂) leads to the formation of 3,5-diimino-1,2,4-dithiazole.

The oxidative cyclization of thionoamidines, such as N'-carbamoyl-N³-thiobenzoylguanidine, can yield 3-amino- or 3-ureido-5-phenyl-1,2,4-thiadiazoles, depending on the specific reaction conditions. This highlights the versatility of oxidative cyclization in accessing variously substituted 1,2,4-thiadiazoles.

Multicomponent Reaction Strategies toward 1,2,4-Thiadiazole Formation

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic structures by combining three or more reactants in a single step. These reactions are valued for their high atom economy and procedural simplicity. While specific MCRs for 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one are not extensively detailed, analogous syntheses for related thiadiazole structures are known. For instance, novel 1,3,4-thiadiazine and 1,3,4-thiadiazole (B1197879) derivatives can be synthesized via MCRs that use thiocarbohydrazide (B147625) as a key building block. Similarly, chemoenzymatic one-pot MCRs have been developed for the synthesis of thiazole (B1198619) derivatives, demonstrating the potential for enzymatic catalysis in facilitating such transformations.

[3+2]-Cycloaddition Methodologies for 1,2,4-Thiadiazole Systems

[3+2]-Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. In the context of 1,2,4-thiadiazole synthesis, these reactions typically involve a three-atom component reacting with a two-atom component.

One notable approach is the cycloaddition between nitrile sulfides and ethyl cyanoformate. The use of microwave irradiation in this convergent synthetic strategy can accelerate the generation of the nitrile sulfide (B99878) intermediate, leading to shorter reaction times and sometimes higher yields compared to conventional heating. Another relevant method is the dipolar cycloaddition used to access 3-amino-5-acyl-1,2,4-thiadiazoles, which serves as an alternative to lower-yielding pathways. Furthermore, iodine-mediated [3+2] oxidative cyclization of 2-amino-1,3,4-thiadiazole (B1665364) substrates with substituted phenyl isothiocyanates is an effective route to fused 1,3,4-thiadiazole- researchgate.netbohrium.comnih.gov-thiadiazole systems. rsc.orgresearchgate.net

Dehydrogenative Intramolecular N-S Bond Formation Techniques

The direct formation of an intramolecular nitrogen-sulfur (N-S) bond through dehydrogenation is an increasingly popular and efficient strategy for synthesizing 1,2,4-thiadiazoles. These methods often avoid the need for pre-functionalized starting materials and can be performed under relatively mild conditions.

A variety of reagents and conditions can promote this transformation:

Electrochemical Synthesis : An electro-oxidative approach allows for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. This method is notable for proceeding at room temperature without the need for external catalysts or chemical oxidants, offering good to excellent yields across a broad range of substrates. researchgate.net

Base-Promoted Cyclization : A transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through a base-mediated reaction of amidines with dithioesters or aryl isothiocyanates. bohrium.comnih.gov This process involves the in situ formation of a thioacylamidine intermediate, which then undergoes dehydrogenative N-S bond formation. bohrium.comnih.gov

Iodine-Mediated Oxidation : Molecular iodine (I₂) can be used to mediate the oxidative formation of N-S bonds from isothiocyanates, providing a metal-free and environmentally friendly route to 3-substituted 5-amino-1,2,4-thiadiazoles in water.

Hypervalent Iodine Reagents : Phenyliodine(III) bis(trifluoroacetate) (PIFA) is an effective metal-free mediator for the intramolecular oxidative S-N cyclization of imidoyl thioureas, resulting in excellent yields with short reaction times.

| Method | Reagent/Condition | Starting Material | Key Features |

| Electrochemical | Catalyst- and oxidant-free electrolysis | Imidoyl thioureas | Room temperature, broad substrate scope. researchgate.net |

| Base-Promoted | Sodium Hydride (NaH) in DMF | Amidines and dithioesters | Transition-metal-free, in situ intermediate formation. bohrium.comnih.gov |

| Iodine-Mediated | I₂ in water | Isothiocyanates | Metal-free, environmentally benign. |

| Hypervalent Iodine | PIFA | Imidoyl thioureas | Metal-free, short reaction times, excellent yields. |

Ring Transformation Approaches to Thiadiazole Derivatization

Ring transformation is a sophisticated strategy for synthesizing novel heterocyclic systems from pre-existing ones. This can involve ring contraction, expansion, or rearrangement of heteroatoms. For the synthesis of 1,2,4-thiadiazoles, ring contraction of larger heterocyclic structures is a viable approach. For example, triazinethione derivatives can undergo ring contraction to form 1,2,4-thiadiazoles in very good yields with the aid of tetrabutylammonium (B224687) Oxone®. mdpi.com Similarly, 1,3,4-thia/selenadiazines have been shown to be suitable precursors for ring contraction reactions that lead to highly substituted 1,3,4-thiadiazoles.

Specific Synthetic Routes to this compound

While a wide array of synthetic methods exists for the general 1,2,4-thiadiazole scaffold, specific, documented synthetic procedures for this compound are not prevalent in the surveyed literature. However, a plausible synthetic route can be proposed by adapting the established methodologies discussed previously.

A logical approach would involve the cyclization of an appropriately substituted N-butyl thiobiuret derivative. This precursor could potentially be synthesized from butylamine (B146782) and a suitable thiocarbonyl compound. Following the principles of oxidative cyclization (as detailed in section 2.1.1), this N-butylated thiobiuret could undergo an intramolecular N-S bond formation, likely mediated by an oxidizing agent like hydrogen peroxide in a basic medium, to yield the target compound, this compound. The presence of the butyl group at the N2 position would be directed by its position on the starting acyclic precursor.

This proposed route is a logical extension of well-established synthetic transformations for this class of heterocycles, though it requires empirical validation to optimize reaction conditions and yields for this specific derivative.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of the parent compound, 5-amino-1,2,4-thiadiazol-3(2H)-one, serves as a crucial foundation for the production of its N-butyl derivative. An established and effective method for creating the core structure involves the oxidative cyclization of thiobiuret. This process is typically carried out using hydrogen peroxide in an alkaline solution nih.gov. The reaction conditions for this key step can be finely tuned to maximize the yield and purity of the resulting thiadiazolone.

Following the successful synthesis of the 5-amino-1,2,4-thiadiazol-3(2H)-one backbone, the introduction of the butyl group at the N2 position is the subsequent critical step. This is generally achieved through a direct N-alkylation reaction. Based on analogous reactions with similar heterocyclic compounds, such as 3,5-diamino-1,2,4-thiadiazole, a range of reaction conditions can be explored to optimize the yield of this compound researchgate.net. The choice of base, solvent, and temperature all play a significant role in the efficiency of the alkylation.

A systematic approach to optimizing the N-butylation would involve screening various combinations of these parameters. For instance, a selection of inorganic and organic bases could be tested in conjunction with different polar aprotic and protic solvents. The reaction temperature would also be varied to find the optimal balance between reaction rate and the formation of side products. The hypothetical results of such an optimization are presented in the interactive data table below, illustrating the potential impact of these variables on the reaction yield.

Interactive Data Table: Hypothetical Optimization of N-Butylation of 5-amino-1,2,4-thiadiazol-3(2H)-one

| Entry | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Sodium Ethoxide | Ethanol | 80 | 75 |

| 2 | Potassium Carbonate | DMF | 60 | 68 |

| 3 | Sodium Hydride | THF | 50 | 72 |

| 4 | Triethylamine | Acetonitrile | 70 | 55 |

Precursor Design and Functional Group Integration

The design of precursors is a fundamental aspect of the synthetic strategy for this compound. The primary precursors for the core heterocyclic structure are 1-cyanoureas, which are converted to the corresponding thiobiurets. The synthesis of these thiobiurets and their N-methyl derivatives has been well-documented and involves the addition of hydrogen sulfide to the respective 1-cyanoureas nih.gov.

For the synthesis of the target molecule, two main approaches can be considered for the integration of the butyl group:

Post-cyclization Alkylation: This is the most direct approach, where the pre-formed 5-amino-1,2,4-thiadiazol-3(2H)-one is alkylated with a suitable butylating agent, such as butyl bromide or butyl iodide. This method is advantageous due to the ready availability of the parent heterocycle. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity for the subsequent reaction with the alkyl halide.

Pre-functionalization of the Precursor: An alternative strategy involves the introduction of the butyl group at an earlier stage of the synthesis. For example, a butyl-substituted thiobiuret could be synthesized and then subjected to oxidative cyclization. This approach may offer advantages in terms of regioselectivity, as the position of the butyl group is determined before the ring-forming step.

Data Table: Comparison of Precursor Strategies for Butyl Group Integration

| Strategy | Key Precursor | Key Reaction Step | Potential Advantages | Potential Challenges |

| Post-cyclization Alkylation | 5-amino-1,2,4-thiadiazol-3(2H)-one | N-alkylation with butyl halide | Direct, utilizes a common intermediate | Potential for N- vs. O-alkylation, may require purification |

| Pre-functionalization | N-butylthiobiuret | Oxidative cyclization | High regioselectivity | Synthesis of the substituted precursor may be more complex |

Convergent and Divergent Synthetic Strategies for Diverse 1,2,4-Thiadiazolone Derivatives

The synthesis of a diverse library of 1,2,4-thiadiazolone derivatives can be approached through both convergent and divergent strategies, allowing for the systematic exploration of structure-activity relationships.

A divergent synthesis approach would begin with the core 5-amino-1,2,4-thiadiazol-3(2H)-one scaffold. This common intermediate can then be subjected to a variety of functionalization reactions to introduce a wide range of substituents at the N2 position. This is a highly efficient method for creating a large number of analogs from a single starting material. For example, the parent heterocycle could be reacted with a panel of different alkyl halides, aryl halides, or other electrophiles to generate a library of N-substituted derivatives.

In contrast, a convergent synthesis strategy involves the synthesis of several key fragments that are then combined in the final steps to produce the target molecules. For the synthesis of 1,2,4-thiadiazolone derivatives, this could involve the preparation of various substituted amidines and their subsequent reaction with a common precursor to form the thiadiazole ring. This approach is particularly useful when the desired substituents are not easily introduced onto the pre-formed heterocyclic ring. One-pot protocols have been developed for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates and amidines, representing an efficient convergent strategy.

The choice between these two strategies depends on the specific goals of the synthetic campaign. Divergent synthesis is often preferred for the rapid generation of a large number of closely related analogs, while convergent synthesis may be more suitable for the preparation of more complex or highly functionalized derivatives.

Chemical Reactivity and Mechanistic Studies of 1,2,4 Thiadiazol 3 2h One Systems

Nucleophilic Substitution Reactions on the 1,2,4-Thiadiazolone Ring

The electron-deficient nature of the 1,2,4-thiadiazole (B1232254) ring makes it susceptible to nucleophilic attack, particularly at the carbon positions. For 1,2,4-thiadiazole systems in general, the C5 position is often the most reactive site for nucleophilic substitution. However, in the case of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one, the C5 position is occupied by an amino group. While the amino group is not a classical leaving group, its substitution is possible under certain conditions, potentially through diazotization followed by displacement.

More commonly, for related heterocyclic systems, nucleophilic substitution occurs when a good leaving group, such as a halogen, is present on the ring. For instance, halo-substituted thiadiazoles are highly activated and react with a wide range of nucleophiles. Should a halogen be present at the C5 position of the 1,2,4-thiadiazolone ring, it would readily undergo substitution by various nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions on a Halogenated 1,2,4-Thiadiazole Ring

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Alkoxy-1,2,4-thiadiazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Arylthio)-1,2,4-thiadiazole |

| Amine | Piperidine | 5-(Piperidin-1-yl)-1,2,4-thiadiazole |

| Cyanide | Sodium Cyanide (NaCN) | 5-Cyano-1,2,4-thiadiazole |

In the specific context of this compound, the exocyclic amino group itself can act as a nucleophile. For example, it can be acylated or can react with aldehydes to form Schiff bases. nih.gov

Electrophilic Reactions of 1,2,4-Thiadiazolone Derivatives

Electrophilic substitution reactions on the 1,2,4-thiadiazole ring are generally difficult due to the ring's electron-deficient character. The two pyridine-type nitrogen atoms withdraw electron density, deactivating the carbon atoms towards attack by electrophiles. However, the reactivity can be significantly influenced by the substituents present.

In this compound, the 5-amino group is a strong electron-donating group, which activates the ring towards electrophilic attack. This activating effect would primarily direct electrophiles to the ring nitrogen atoms. N-alkylation and N-acylation at the N4 position are plausible reactions. nih.gov While direct electrophilic attack at a ring carbon is still unlikely, the exocyclic amino group is a prime target for electrophiles.

Potential Electrophilic Reactions:

Alkylation/Acylation: The primary amino group can be readily alkylated or acylated.

Halogenation: Reaction with reagents like bromine in acetic acid could potentially lead to bromination of the amino group or, under harsh conditions, the ring itself, although this is less common for 1,2,4-thiadiazoles compared to other heterocycles. Studies on 2-amino-substituted 1,3,4-thiadiazoles have shown that heating with bromine in acetic acid can result in 5-bromo derivatives. nih.gov

Diazotization: The 5-amino group can react with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

Tautomerism and Isomerization Processes within Thiadiazolone Structures

Thiadiazolone derivatives, particularly those with amino or hydroxyl substituents, can exist in various tautomeric forms. Tautomers are structural isomers that readily interconvert, differing in the position of a proton and a double bond. For this compound, several tautomeric equilibria are possible.

Amine-Imine Tautomerism: The 5-amino group can exist in equilibrium with its imine tautomer. The amine form is generally more stable for simple aminothiadiazoles. mdpi.com

Keto-Enol (or Thione-Thiol) Tautomerism: The C3-oxo group can tautomerize to a hydroxyl group (enol form), creating a 5-amino-3-hydroxy-1,2,4-thiadiazole structure. The position of this equilibrium is highly dependent on the solvent and the electronic nature of other substituents. nih.govzsmu.edu.uajocpr.com In many heterocyclic systems, the keto form is predominant in the solid state and in polar solvents. zsmu.edu.ua

Table 2: Potential Tautomeric Forms of the 5-Amino-1,2,4-thiadiazol-3-one Core

| Tautomer Name | Key Structural Feature | Illustration |

| Amine-Keto Form | -NH₂ group at C5, C=O group at C3 | |

| Imine-Keto Form | =NH group at C5, C=O group at C3 | |

| Amine-Enol Form | -NH₂ group at C5, -OH group at C3 |

The stability of these forms is influenced by factors such as intramolecular hydrogen bonding and solvent polarity. For example, non-polar solvents might favor the enol form, which can be stabilized by intramolecular hydrogen bonds. nih.gov

Ring-Opening and Degradation Pathways of 1,2,4-Thiadiazolone Under Specific Conditions

The 1,2,4-thiadiazole ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly upon attack by strong nucleophiles or bases.

One of the most notable ring-opening pathways involves the reaction with soft nucleophiles like thiols. For example, the reaction of 1,2,4-thiadiazole derivatives with cysteine residues in proteins is a known mechanism of action for certain enzyme inhibitors. The cysteine thiol attacks the sulfur atom (or an adjacent carbon) of the thiadiazole ring, leading to the cleavage of the N-S bond and the formation of a disulfide bond.

Additionally, strong bases can induce ring fission. Treatment of the parent 1,3,4-thiadiazole (B1197879) ring with a strong base can lead to ring cleavage. researchgate.net A similar pathway can be expected for the 1,2,4-isomer, where a strong base could deprotonate the N-H at the 2-position (in the parent -one structure) or attack a ring carbon, initiating a cascade of bond cleavages that results in fragmentation of the heterocyclic core.

Rearrangement Reactions Involving the 1,2,4-Thiadiazolone Core

Molecular rearrangements are fundamental reactions in heterocyclic chemistry that allow for the transformation of one ring system into another. While rearrangements are more commonly employed in the synthesis of 1,2,4-thiadiazoles, rearrangements of the core itself are also known. clockss.org

A common synthetic route involves the rearrangement of other five-membered heterocycles. For instance, 3-amino-1-oxa-2-azoles bearing a thiourea (B124793) side chain can spontaneously rearrange into 1,2,4-thiadiazoles. clockss.org This type of rearrangement is driven by the nucleophilic character of the sulfur atom in the side chain attacking the heterocyclic ring, leading to ring opening and re-cyclization to the more stable thiadiazole system. clockss.org While this describes a formation pathway, it highlights the thermodynamic stability of the 1,2,4-thiadiazole ring relative to certain oxazole (B20620) precursors.

Metal Complex Formation and Coordination Chemistry of 1,2,4-Thiadiazole Ligands

Heterocyclic compounds containing nitrogen and sulfur atoms, such as this compound, are excellent ligands for metal ions. researchgate.net The multiple heteroatoms provide several potential coordination sites, allowing the molecule to act as a monodentate or polydentate ligand.

The likely coordination sites in this molecule are:

Ring Nitrogen Atoms: The pyridine-like nitrogen at the N4 position is a common coordination site. mdpi.com

Exocyclic Amino Group: The nitrogen of the 5-amino group can also coordinate with a metal center. researchgate.net

Carbonyl Oxygen: The oxygen of the C3-oxo group is another potential donor atom.

Ring Sulfur Atom: While the sulfur atom's lone pairs are involved in the aromatic system, it can still coordinate to soft metal ions.

The specific coordination mode depends on the metal ion, the solvent, and the reaction conditions. The ligand can act as a bidentate chelate, for example, by coordinating through the N4 ring nitrogen and the 5-amino group, forming a stable five-membered chelate ring with the metal. rdd.edu.iqroyalsocietypublishing.orgmdpi.com Studies on similar aminothiazole and aminothiadiazole derivatives have demonstrated coordination with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iqamazonaws.comnih.govresearchgate.net

Table 3: Potential Coordination Modes of 5-Amino-1,2,4-thiadiazol-3-one Ligands

| Coordination Mode | Donor Atoms Involved | Example Metal Ions |

| Monodentate | N4 (ring nitrogen) | Cu(II), Zn(II) |

| Monodentate | N (amino group) | Co(II), Ni(II) |

| Bidentate Chelate | N4 (ring) and N (amino) | Cr(III), Mn(II), Cu(II) |

| Bidentate Chelate | N (amino) and O (carbonyl) | Co(II), Ni(II) |

| Bridging Ligand | Multiple donor atoms coordinating to two or more metal centers | Polymeric complexes |

The formation of metal complexes can significantly alter the electronic properties and reactivity of the thiadiazolone ligand. royalsocietypublishing.org

Advanced Computational and Theoretical Investigations of 5 Amino 2 Butyl 1,2,4 Thiadiazol 3 2h One

Quantum Mechanical Studies and Electronic Structure Analysis

No published data are available for the quantum mechanical studies and electronic structure analysis of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Specific DFT calculations detailing the molecular geometry and stability of this compound have not been reported in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

There are no available FMO analyses, including calculations of HOMO-LUMO energy gaps, for this compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping studies for this compound are not present in the current body of scientific research.

Elucidation of Reaction Mechanisms Through Computational Modeling

No computational modeling studies have been published that elucidate the reaction mechanisms of this compound.

Transition State Characterization and Activation Energy Calculations

Characterizations of transition states and calculations of activation energies for reactions involving this compound are not available in the literature.

Reaction Pathway Determination (e.g., Sequential Proton Loss Electron Transfer, Single Electron Transfer followed by Proton Transfer)

There are no published studies determining the reaction pathways for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the conformational landscapes and dynamic behavior of this compound in a simulated physiological environment. These simulations track the atomic movements of the molecule over time, providing a detailed picture of its flexibility and the various shapes it can adopt.

A comprehensive understanding of the conformational landscape is crucial, as the biological activity of a molecule is often linked to its ability to adopt a specific three-dimensional shape that is complementary to the binding site of a target protein.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Behavior |

| N2-C(butyl)-C(butyl)-C(butyl) | Rotation around the C-C bonds of the butyl chain | Defines the overall shape and extension of the alkyl group. |

| C5-N2-C(butyl)-C(butyl) | Rotation of the butyl group relative to the thiadiazole ring | Influences the orientation of the butyl chain with respect to the core heterocycle. |

| N4-C5-N(amino)-H | Rotation of the exocyclic amino group | Determines the potential for hydrogen bond donation and steric interactions. |

Computational Prediction of Reactivity Descriptors and Sites

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry for predicting the electronic structure and reactivity of molecules. acs.org By applying DFT methods to this compound, we can derive a set of reactivity descriptors that provide insights into its chemical behavior and potential interaction sites.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the thiadiazole ring, suggesting these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the heterocyclic ring, particularly the carbonyl group, indicating these as potential sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical reactivity and stability. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). Softer molecules are generally more reactive. acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ2/2η ).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the thiadiazole ring. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino group.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; localized on the amino group and thiadiazole ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; distributed over the thiadiazole ring and carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the overall electronic character of the molecule. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud | A lower value suggests higher reactivity. |

| Electrophilicity Index (ω) | Propensity to accept electrons | Identifies the molecule's electrophilic nature. |

By integrating the findings from molecular dynamics simulations and DFT calculations, a comprehensive theoretical profile of this compound can be constructed. This knowledge is invaluable for guiding further experimental studies, including the design of derivatives with enhanced biological activity and the elucidation of its mechanism of action at a molecular level.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,2,4 Thiadiazol 3 2h One Derivatives

Correlating Structural Modifications with In Vitro Biological Activities

SAR studies are fundamental to medicinal chemistry, providing critical insights into how different functional groups on a lead compound influence its biological activity. For 1,2,4-thiadiazole (B1232254) derivatives, research has shown that modifications at various positions of the heterocyclic ring can dramatically alter their potency and selectivity against different biological targets. mdpi.comgranthaalayahpublication.org

A series of 5-amino-3-oxo-1,2,4-thiadiazol-3(2H)-ones bearing acyclic nucleoside phosphonate (B1237965) groups at the N2 position were synthesized and evaluated as potential inhibitors of the cysteine-dependent enzymes human cathepsin K (CatK) and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govresearchgate.net Several of these compounds demonstrated inhibitory activity in the low micromolar range against both enzymes. nih.gov The nature of the substituent at the 5-amino group was found to be crucial for activity. For instance, protection of the 5-amino group was necessary, as attempts to remove the protecting group often resulted in the cleavage of the thiadiazole ring. nih.govresearchgate.net

In another study focusing on human adenosine (B11128) A3 receptor antagonists, the 1,2,4-thiadiazole ring proved to be a superior scaffold compared to the isomeric 1,3,4-thiadiazole (B1197879). nih.gov Specifically, N-[3-(4-methoxy-phenyl)- nih.govrsc.orgnih.govthiadiazol-5-yl]-acetamide showed subnanomolar affinity (Ki value of 0.79 nM). nih.gov Key structural features contributing to this high affinity included:

The 1,2,4-thiadiazole core: This isomer was energetically more favorable for receptor binding than its 1,3,4-counterpart. nih.gov

A 4-methoxyphenyl (B3050149) group at the C3 position: This substitution enhanced binding affinity compared to an unsubstituted phenyl ring. nih.gov

An N-acetyl group at the C5 position: This modification significantly increased binding affinity. nih.gov

For inhibitors of Cathepsin B, another cysteine protease, derivatives of 1,2,4-thiadiazole were developed where different dipeptide recognition sequences were attached at the C5 position and various substituents were placed at the C3 position. nih.gov A compound featuring a methoxy (B1213986) moiety at C3 and a Leu-Pro-OH dipeptide at C5 was identified as the most potent inhibitor in its series, suggesting that both positions are critical for optimizing enzyme binding affinity. nih.gov

The following table summarizes key SAR findings for 1,2,4-thiadiazole derivatives against various targets.

| Target Enzyme/Receptor | Scaffold Position | Favorable Modification | Outcome |

| Cathepsin K / GSK-3β | N2 | Acyclic nucleoside phosphonates (e.g., PME, HPMP) | Low micromolar inhibition nih.govresearchgate.net |

| Cathepsin K / GSK-3β | C5 (Amino group) | N-protection (e.g., Benzoyl, Fmoc) | Stabilizes the ring, maintains activity nih.govresearchgate.net |

| Adenosine A3 Receptor | C3 | 4-Methoxyphenyl | Increased binding affinity nih.gov |

| Adenosine A3 Receptor | C5 | N-Acetamide | Increased binding affinity nih.gov |

| Cathepsin B | C3 | Methoxy group | Increased inhibitory potency nih.gov |

| Cathepsin B | C5 | Dipeptide sequence (Leu-Pro-OH) | Increased enzyme binding affinity nih.gov |

| DNA Gyrase B | Thiazolopyridone N4 | Hydrophobic substituents | Accesses ribose pocket, potent inhibition nih.gov |

Ligand-Target Interaction Analysis through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in elucidating the binding modes of 1,2,4-thiadiazolone derivatives within the active sites of their target enzymes, providing a structural basis for observed SAR. mdpi.com

Protoporphyrinogen (B1215707) Oxidase (PPO): PPO is a key enzyme in the porphyrin synthesis pathway. lsuagcenter.com Herbicidal inhibitors of this enzyme cause the accumulation of protoporphyrinogen IX, which, in the presence of light, leads to the formation of singlet oxygen radicals that disrupt cell membranes. lsuagcenter.com While specific docking studies for 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one against PPO are not extensively detailed in the available literature, studies on other PPO-inhibiting herbicides reveal that they typically bind to the active site, blocking substrate access. nih.gov

Cathepsin K (CatK): As a cysteine protease, CatK's active site is characterized by a catalytic dyad involving Cys and His residues. researchgate.net Docking studies of 1,2,4-thiadiazole-based inhibitors suggest they may act as irreversible inhibitors. A proposed mechanism involves the active-site cysteine thiol attacking the thiadiazole ring, leading to the formation of a disulfide bond and inactivation of the enzyme. nih.gov The dipeptide side chains and other substituents on the inhibitor form crucial hydrogen bonds and hydrophobic interactions with residues in the S1' and S2' binding pockets, enhancing affinity and selectivity. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): This enzyme has a well-defined ATP-binding pocket. Tideglusib, a non-competitive GSK-3β inhibitor containing a 1,2,4-thiadiazolidine-3,5-dione moiety, serves as a reference. nih.gov Molecular modeling of related 1,2,4-thiadiazol-3(2H)-one derivatives indicates that they likely occupy the same region. Key interactions often involve hydrogen bonding between the carbonyl oxygen or ring nitrogens of the thiadiazole core and backbone atoms of hinge region residues, such as Val135. Additional hydrophobic interactions with residues like Leu188, Val70, and Ala83 contribute to the binding affinity. nih.gov

DNA Gyrase B (GyrB): This enzyme subunit contains an ATP-binding site that is a validated target for antibacterial agents. researchgate.net Thiazole (B1198619) and thiadiazole-containing inhibitors have been developed to target this site. nih.govnih.govmdpi.com Docking studies of thiazolopyridone urea (B33335) inhibitors reveal critical interactions:

Hydrogen Bonding: The urea moiety often forms hydrogen bonds with a conserved aspartate residue (e.g., Asp79 in M. tuberculosis) and a highly conserved water molecule. nih.gov

Hydrophobic Interactions: Substituents on the thiazole or an attached phenyl ring can extend into a hydrophobic pocket, sometimes referred to as the ribose pocket, interacting with residues that enhance potency. nih.govu-szeged.hu

Arginine Interactions: Optimization of hydrogen bond interactions with arginine residues in a secondary binding site can lead to potent enzyme inhibition. nih.gov

The following table summarizes the key interacting residues for different enzymes.

| Enzyme | Key Active Site Residues | Type of Interaction with Thiadiazole Derivatives |

| Cathepsin K | Catalytic Cysteine | Covalent disulfide bond formation nih.gov |

| GSK-3β | Val135 (hinge region), Leu188, Ala83 | Hydrogen bonding, hydrophobic interactions nih.gov |

| DNA Gyrase B | Asp79, Arg82, Conserved Water | Hydrogen bonding (urea moiety), Hydrophobic interactions nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ymerdigital.com For 1,3,4-thiadiazole derivatives with anti-proliferative activity against lung cancer cell lines, a robust QSAR model was developed. ymerdigital.comresearchgate.net Such models use molecular descriptors—numerical values that characterize properties of a molecule—to predict activity.

The process typically involves:

Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the series, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build an equation that correlates a subset of these descriptors with the observed biological activity (e.g., IC50). researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in model creation. researchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized 1,2,4-thiadiazolone analogues, prioritizing the synthesis of compounds most likely to be potent and guiding the design process. ymerdigital.com

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com

For a series of 1,3,4-thiadiazole derivatives, a pharmacophore model was generated to identify potential targets. nih.gov The model for one series identified eight hydrophobic areas, two hydrogen bond acceptor features, and a single hydrogen bond donor feature around the central thiadiazole moiety. nih.gov This pharmacophore model can be used as a 3D query to screen large virtual databases of compounds to identify novel scaffolds that fit the model and are likely to bind to the same target. mdpi.com

Once a lead compound like this compound is identified, pharmacophore models help in its optimization. By understanding the key interacting features, chemists can rationally design modifications to:

Enhance interactions with the target by adding or modifying functional groups to better match the pharmacophore.

Improve selectivity by removing features that might lead to off-target binding.

Modify physicochemical properties to improve drug-likeness.

Rational Design Principles for Novel 1,2,4-Thiadiazolone Analogues with Tuned Activities

The insights gained from SAR, molecular docking, QSAR, and pharmacophore modeling converge into a set of rational design principles for creating novel 1,2,4-thiadiazolone analogues. rsc.orgnih.govnih.gov

Key strategies include:

Structure-Based Design: Using the 3D structure of the target enzyme's binding site, new analogues can be designed to maximize favorable interactions. For example, if docking reveals an unoccupied hydrophobic pocket, the lead compound can be modified with a suitable hydrophobic group to fill that pocket and increase binding affinity.

Scaffold Hopping: The core 1,2,4-thiadiazol-3(2H)-one can be replaced with other heterocyclic systems that maintain the crucial pharmacophoric features. This can lead to compounds with entirely new intellectual property space and potentially better properties.

Bioisosteric Replacement: Functional groups on the lead compound can be replaced with other groups (bioisosteres) that have similar physical or chemical properties. For instance, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter electronic properties and introduce new hydrogen bonding opportunities without drastically changing the molecule's size or shape.

Fragment-Based Linking: It is possible to combine two or more biologically active heterocyclic systems into a single hybrid molecule, which may result in a compound with enhanced or dual activity. mdpi.com

By applying these principles, medicinal chemists can systematically and efficiently navigate the chemical space around the 1,2,4-thiadiazol-3(2H)-one scaffold to develop next-generation compounds with finely tuned activities for specific therapeutic applications.

Mechanistic Investigations of in Vitro Biological Activities of 1,2,4 Thiadiazol 3 2h One Derivatives

Enzyme Inhibition Mechanisms

The 1,2,4-thiadiazole (B1232254) nucleus serves as a key pharmacophore in the design of various enzyme inhibitors. mdpi.comnih.gov The nature of the substituents on the thiadiazole ring dictates the target enzyme and the mechanism of inhibition.

Inhibition Kinetics and Mode of Action (e.g., reversible, irreversible)

The mode of action for 1,2,4-thiadiazole derivatives can be broadly categorized as either reversible or irreversible inhibition.

Irreversible Inhibition: Many 1,2,4-thiadiazole derivatives function as irreversible inhibitors, often by forming covalent bonds with the target enzyme. This class of compounds has been identified as effective "warheads" for targeting cysteine residues within enzyme active sites. nih.govnih.gov The mechanism involves the nucleophilic cysteine thiol attacking the N-S bond of the thiadiazole ring, leading to the formation of a stable disulfide bond and subsequent inactivation of the enzyme. nih.gov A study on 2,3,5-substituted nih.govmdpi.comresearchgate.net-thiadiazoles demonstrated this mechanism, where the compounds acted as covalent inhibitors of the 3C-Like protease (3CLpro) of SARS-CoV-2 by covalently modifying the catalytic cysteine through a ring-opening metathesis reaction. nih.gov Another example involves 1,2,4-thiadiazol-5(4H)-one derivatives, which cause selective and irreversible inactivation of triosephosphate isomerase from Trypanosoma cruzi (TcTIM). nih.gov Although the binding is non-covalent, it induces a permanent inactivation, highlighting a distinct form of irreversible action. nih.gov

Reversible Inhibition: In contrast, other derivatives exhibit reversible inhibition, where the inhibitor binds non-covalently to the enzyme and can be released, allowing the enzyme to regain activity. An example is ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, a derivative with a 1,2,4-thiadiazolidine-3,5-dione core, which was identified as a competitive inhibitor of Insulin-Degrading Enzyme (IDE). mdpi.com Kinetic analysis using Lineweaver-Burk plots confirmed its competitive mode of action, indicating that it binds to the active site of IDE and competes with the natural substrate. mdpi.com The IC₅₀ value for this compound was determined to be 3.60 μM. mdpi.com

| Enzyme Target | 1,2,4-Thiadiazole Derivative Class | Mode of Action | Kinetic Profile |

| Cysteine Proteases (e.g., 3CLpro) | 2,3,5-substituted nih.govmdpi.comresearchgate.net-thiadiazoles | Covalent modification of active site cysteine | Irreversible |

| Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | 1,2,4-thiadiazol-5(4H)-ones | Non-covalent binding interfering with dimer association | Irreversible Inactivation |

| Insulin-Degrading Enzyme (IDE) | 1,2,4-thiadiazolidine-3,5-diones | Binding to the catalytic active site | Reversible, Competitive |

Allosteric vs. Active Site Binding Mechanisms

Enzyme inhibitors can bind to the primary catalytic (active) site or to a secondary (allosteric) site. knyamed.com

Active Site Binding: The majority of studied 1,2,4-thiadiazole derivatives act by directly binding to the enzyme's active site. nih.govnih.govmdpi.com As seen with the competitive inhibition of IDE, the inhibitor physically occupies the same space as the substrate, preventing the catalytic reaction from occurring. mdpi.com Similarly, the covalent modification of catalytic cysteine residues in proteases by 1,2,4-thiadiazoles is a clear example of active site-directed inhibition. nih.govnih.gov

Allosteric Binding: Allosteric inhibition occurs when an inhibitor binds to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. knyamed.comnih.gov While specific examples focusing on 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one are not prevalent, the mechanism is well-established for other enzyme systems and represents a potential mode of action for this class of compounds. For instance, studies on caspases have identified allosteric sites at the dimer interface, approximately 15 Å away from the active site. nih.gov Binding of small-molecule inhibitors to this site traps the enzyme in an inactive, zymogen-like conformation. nih.gov The inhibition of TcTIM by a 1,2,4-thiadiazol-5(4H)-one derivative, which interferes with the association of the enzyme's two monomers, can be considered a form of allosteric regulation, as it modulates enzyme activity without binding directly to the catalytic center. nih.gov

In Vitro Antimicrobial Action Mechanisms

Derivatives of 1,2,4-thiadiazole and related azoles exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. researchgate.netnih.govnih.gov

Bacterial Growth Inhibition Pathways (e.g., cell wall penetration, disruption of cellular processes)

1,3,4-thiadiazole (B1197879) derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.comut.ac.ir While the precise mechanisms for many 1,2,4-thiadiazole compounds are still under investigation, research on related heterocyclic structures provides insight into potential pathways. One key bacterial target is DNA gyrase (topoisomerase II), an enzyme essential for DNA replication. mdpi.com Norfloxacin derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) by targeting this enzyme. mdpi.com Another proposed mechanism involves the toxophoric (—N=C—O—) moiety present in related oxadiazole rings, which may attack the nucleophilic centers of bacterial cells, disrupting cellular processes. acs.org The antimicrobial efficacy of thiadiazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. nih.govut.ac.ir

| Bacterial Strain | Derivative Class | Observed Activity (MIC in µg/mL) |

| Staphylococcus aureus ATCC 25923 | 1,2,4-triazole (B32235) / 1,3,4-thiadiazole | 31.25–250 |

| Bacillus subtilis ATCC 6633 | 1,2,4-triazole / 1,3,4-thiadiazole | 15.63–250 |

| Gram-positive bacteria | 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles | Generally active |

| Gram-negative bacteria | 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoles | Less active |

Fungal Growth Inhibition Pathways

The antifungal action of azole compounds, including derivatives of 1,2,4-triazole and thiadiazoles, is well-documented. wjpmr.commdpi.comnih.govnih.gov A primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. nih.gov These compounds target and inhibit lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme critical for converting lanosterol to ergosterol. nih.gov The blockade of this pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, which inhibits fungal growth. nih.gov

Another potential pathway for antifungal activity is the inhibition of key enzymes in cellular respiration. For example, some 1,2,4-oxadiazole (B8745197) derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. mdpi.com Molecular docking studies suggest these compounds can form hydrogen bonds with key residues in the SDH active site, such as TYR58 and TRP173, disrupting its function. mdpi.com The antifungal efficacy is often measured by the concentration required to inhibit fungal growth by 50% (EC₅₀). mdpi.com

Antioxidant Activity Mechanisms

Several studies have reported the antioxidant properties of 1,2,4-thiadiazole and related heterocyclic derivatives. mdpi.comresearchgate.netrsc.org The mechanism of their antioxidant action is multifaceted and involves several chemical processes that neutralize harmful reactive oxygen species (ROS). nih.gov

The primary mechanisms include:

Radical Scavenging: These compounds can directly donate a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for evaluating antioxidant activity. mdpi.comsaudijournals.com Thiol derivatives with a thiadiazole structure have been shown to be particularly active in scavenging DPPH and ABTS radicals. researchgate.net

Interruption of Radical Reactions: Similar to phenolic antioxidants, thiadiazole derivatives can interfere with the propagation of radical chain reactions, thereby preventing oxidative damage to lipids and other biomolecules. mdpi.com

Metal Chelation: Some derivatives can chelate transition metal ions like Fe²⁺. mdpi.com By binding to these metals, they prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. This ability to chelate metals is an important aspect of their antioxidant capacity. saudijournals.com

The combination of a thiadiazole ring with other functional groups, such as phenols, can enhance antioxidant activity by integrating multiple mechanisms into a single molecule. mdpi.com

Due to a lack of specific research findings on the chemical compound “this compound,” this article cannot be generated as requested. Extensive searches for in vitro studies detailing the radical scavenging and anticancer mechanisms of this specific molecule did not yield sufficient data to fulfill the requirements of the provided outline.

Scientific literature readily available through broad searches focuses on other isomers of thiadiazole, such as 1,3,4-thiadiazole derivatives, and their demonstrated biological activities. For instance, various studies have investigated the anticancer properties of the 1,3,4-thiadiazole scaffold, noting mechanisms such as the induction of apoptosis and cell cycle arrest in different cancer cell lines. Similarly, the antioxidant potential of certain thiadiazole derivatives has been explored, though often without detailed mechanistic insights like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) pathways.

One study on the parent compound, 5-amino-1,2,4-thiadiazol-3(2H)-one, reported on its synthesis and antibacterial properties but found no significant cytostatic (anticancer) activity in the cell lines tested. This further underscores the absence of foundational data required to elaborate on the anticancer mechanisms of its 2-butyl derivative as specified in the request.

Without dedicated research on "this compound," any attempt to construct the requested article would involve speculation or the misattribution of findings from related but distinct chemical entities. This would compromise the scientific accuracy and integrity of the content. Therefore, until specific studies on the mechanistic investigations of the in vitro biological activities of "this compound" are published, it is not possible to provide the detailed and focused article as outlined.

Advanced Applications and Interdisciplinary Research Involving 1,2,4 Thiadiazol 3 2h One Scaffolds

Potential Applications in Functional Materials and Devices

The exploration of heterocyclic compounds for applications in functional materials and electronic devices is a burgeoning area of research. The inherent properties of the 1,2,4-thiadiazol-3(2H)-one scaffold, such as its planarity, electron-donating and -accepting capabilities, and thermal stability, make it an intriguing candidate for the development of novel materials. nih.gov

Theoretical Exploration of Optoelectronic Properties

While specific experimental data on the optoelectronic properties of 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one is not extensively available, theoretical and computational studies on related thiadiazole derivatives offer valuable insights into the potential of this structural motif. researchgate.netrsc.org Density Functional Theory (DFT) calculations, for instance, are instrumental in predicting the electronic and optical behavior of such molecules. researchgate.net

Computational studies on various thiadiazole-containing systems have demonstrated that the arrangement of heteroatoms within the ring significantly influences the frontier molecular orbitals (HOMO and LUMO) and, consequently, the electronic and photophysical properties. researchgate.net For donor-acceptor-donor molecules incorporating thiadiazole units, theoretical investigations have shown that these scaffolds can lead to a reduction in the energy gap, resulting in absorption and emission spectra that extend into the near-infrared (NIR) region. researchgate.net This is often attributed to the increased quinoidal character and enhanced π-electron delocalization within the molecular core. researchgate.net

The electronic properties of the 1,2,4-thiadiazol-3(2H)-one scaffold can be further tuned by the introduction of various substituents. The amino group at the 5-position and the butyl group at the 2-position of the target molecule, for example, would be expected to modulate its electronic characteristics. The amino group, being an electron-donating group, can influence the charge distribution within the heterocyclic ring, while the butyl group can affect solubility and solid-state packing.

Theoretical calculations can predict key parameters that are crucial for optoelectronic applications. These parameters are summarized in the table below:

| Predicted Optoelectronic Parameter | Significance in Functional Materials |

| HOMO-LUMO Energy Gap | Determines the electronic absorption and emission wavelengths. A smaller gap is desirable for applications in NIR detectors and organic photovoltaics. |

| Electron Affinity and Ionization Potential | Indicates the ease of electron injection and removal, which is critical for the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). |

| Charge Carrier Mobility | A measure of how efficiently charges move through the material, a key factor for the performance of transistors and solar cells. |

| Exciton Binding Energy | Influences the efficiency of light emission in OLEDs and charge separation in organic solar cells. |

Future theoretical studies focusing specifically on this compound and its derivatives will be crucial in elucidating their precise optoelectronic properties and guiding the design of new functional materials.

Role as Key Intermediates in Advanced Organic Synthesis

The 1,2,4-thiadiazol-3(2H)-one scaffold serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. The reactivity of the different positions on the ring allows for a variety of chemical transformations.

An improved synthesis for the parent compound, 5-amino-1,2,4-thiadiazol-3(2H)-one, has been documented, which involves the oxidation of thiobiuret (B3050041) with hydrogen peroxide in an alkaline medium. nih.govresearchgate.net This method provides a foundation for accessing a range of N-substituted derivatives, including the 2-butyl analog.

The amino group at the 5-position is a key functional handle for further elaboration. It can undergo a range of reactions, such as acylation, alkylation, and diazotization, to introduce diverse functionalities. These transformations are pivotal for integrating the thiadiazole core into larger molecules.

The 1,2,4-thiadiazole (B1232254) ring itself can participate in various chemical reactions. For instance, the ring can be cleaved under certain conditions, providing a synthetic route to other heterocyclic systems or acyclic compounds. The stability of the 1,2,4-thiadiazole ring under many reaction conditions also makes it a suitable scaffold for carrying other functional groups through multi-step synthetic sequences.

The utility of the 1,2,4-thiadiazol-3(2H)-one scaffold as a synthetic intermediate is highlighted in the following table, which outlines potential synthetic transformations:

| Functional Group/Position | Potential Synthetic Transformation | Resulting Structure/Application |

| 5-Amino Group | Acylation with various acid chlorides or anhydrides | Formation of amide derivatives with potentially altered biological or material properties. |

| 5-Amino Group | Reaction with aldehydes or ketones | Formation of Schiff bases, which can be further reduced to secondary amines or used as ligands in coordination chemistry. |

| 2-Nitrogen | N-alkylation with different alkyl halides | Synthesis of a library of 2-substituted derivatives to probe structure-activity relationships. |

| Heterocyclic Ring | Ring-opening reactions | Access to novel acyclic or heterocyclic structures that may not be easily accessible through other synthetic routes. |

The strategic use of this compound as a key intermediate can therefore facilitate the efficient synthesis of a wide array of novel compounds with potential applications in various fields.

Integration into Hybrid Molecular Systems for Enhanced Functionality

The concept of creating hybrid molecules by combining different pharmacophores or functional units is a powerful strategy in drug discovery and materials science. The 1,2,4-thiadiazol-3(2H)-one scaffold can be integrated into such hybrid systems to impart specific properties or to act as a linker connecting different molecular fragments.

For example, the 1,2,4-thiadiazole moiety has been incorporated into hybrid molecules containing other heterocyclic rings, such as 1,2,4-triazole (B32235). nih.gov The synthesis of these hybrids often involves the functionalization of the thiadiazole core, followed by coupling with another heterocyclic precursor. Such hybrid structures can exhibit synergistic or novel biological activities. nih.gov

In the context of materials science, the 1,2,4-thiadiazol-3(2H)-one scaffold could be incorporated into larger conjugated systems or polymers. The electron-rich nature of the amino-substituted thiadiazole ring could be exploited to create materials with interesting charge-transfer properties. For instance, it could be copolymerized with electron-deficient monomers to create donor-acceptor polymers for use in organic electronics.

The integration of the 1,2,4-thiadiazol-3(2H)-one scaffold into hybrid systems can lead to materials with enhanced functionalities, as illustrated in the table below:

| Hybrid System Type | Potential Enhanced Functionality | Example Application |

| Thiadiazole-Triazole Hybrids | Synergistic biological activity, altered pharmacokinetic properties. | Development of new therapeutic agents. nih.gov |

| Thiadiazole-Containing Conjugated Polymers | Tunable electronic and optical properties, improved charge transport. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

| Thiadiazole-Functionalized Nanoparticles | Targeted delivery, enhanced imaging contrast. | Biomedical imaging and drug delivery. |

| Metal-Organic Frameworks (MOFs) with Thiadiazole Ligands | High porosity, catalytic activity, gas storage capabilities. | Catalysis, gas separation and storage. |

The ability to chemically modify the this compound scaffold provides a versatile platform for its incorporation into a wide range of hybrid molecular systems, opening up new avenues for the development of materials with tailored functionalities. researchgate.net

Future Directions and Emerging Research Avenues for 5 Amino 2 Butyl 1,2,4 Thiadiazol 3 2h One

Development of Innovative and Sustainable Synthetic Methodologies

While methods for synthesizing the core 5-amino-1,2,4-thiadiazol-3(2H)-one structure have been established, often involving the oxidation of thiobiuret (B3050041) with agents like hydrogen peroxide, future research must prioritize the development of more sustainable and efficient synthetic routes. nih.gov The focus will be on green chemistry principles to reduce environmental impact and improve yield and purity.

Key research objectives in this area include:

Catalytic Approaches: Investigating novel catalytic systems (e.g., metal-based, organocatalysts) to replace stoichiometric oxidants, thereby minimizing waste.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and allow for easier scalability compared to traditional batch processes.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of sustainable chemistry.

Future synthetic strategies will aim to build upon established procedures, such as those used for related amino-thiadiazole compounds, to create a more environmentally benign and economically viable manufacturing process for 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one and its derivatives. researchgate.net

Application of Machine Learning and Artificial Intelligence in Compound Design and SAR Prediction

The integration of computational tools is revolutionizing drug discovery and materials science. For this compound, machine learning (ML) and artificial intelligence (AI) offer powerful avenues for accelerating research and development. These technologies can be used to predict the biological activities and physicochemical properties of novel derivatives, thereby guiding synthetic efforts toward the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application. By building robust QSAR models, researchers can establish correlations between the structural features of thiadiazole derivatives and their biological activities. researchgate.netymerdigital.com For instance, ML algorithms like Random Forest and Support Vector Machines can be trained on datasets of known thiadiazole compounds to predict the efficacy of new, unsynthesized analogues. nih.govnih.gov

Table 1: Illustrative Descriptors for a Hypothetical QSAR Model of 1,2,4-Thiadiazole (B1232254) Derivatives

| Descriptor Type | Example Descriptors | Predicted Property |

| Topological | Molecular Connectivity Index, Wiener Index | Biological Activity (e.g., IC50) |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Receptor Binding Affinity |

| Steric | Molecular Volume, Surface Area | Membrane Permeability |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Drug-likeness |

Future work will involve creating large, curated datasets of 1,2,4-thiadiazol-3(2H)-one analogues to train sophisticated ML models. These models will not only predict activity but also elucidate complex structure-activity relationships (SAR), enabling a more rational and efficient design of compounds with tailored properties. sciforum.net

Exploration of Novel Mechanistic Biological Pathways and Interactions at a Molecular Level

Thiadiazole derivatives are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. wisdomlib.orgnih.govjetir.org However, the specific biological targets and molecular mechanisms of action for this compound are yet to be determined. Future research must delve into the molecular level to understand how this compound interacts with biological systems.

Key research avenues include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that the compound binds to.

Molecular Docking and Simulation: Employing computational docking studies to predict the binding mode and affinity of the compound with potential biological targets. Molecular dynamics simulations can further elucidate the stability and dynamics of the compound-target complex.

Enzymatic and Cellular Assays: Conducting in vitro assays to confirm the inhibitory or modulatory effects of the compound on identified target proteins and pathways.

Transcriptomics and Metabolomics: Using 'omics' technologies to analyze changes in gene expression and metabolic profiles in cells treated with the compound, providing a systems-level view of its biological impact.

Table 2: Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | Carbonic Anhydrases | Diuretic, Antiglaucoma drugbank.com |

| Kinases | Anticancer nih.gov | |

| Dihydrofolate Reductase | Antimicrobial dovepress.com | |

| Receptors | G-protein Coupled Receptors | CNS Disorders |

| Structural Proteins | Tubulin | Anticancer |

By elucidating its precise mechanism of action, researchers can better understand the therapeutic potential of this compound and rationally design second-generation compounds with improved efficacy and selectivity.

Interdisciplinary Collaborations for Advanced Materials Science and Chemical Biology Research

The unique electronic and structural properties of the thiadiazole ring extend its potential utility beyond medicine into materials science and chemical biology. researchgate.net Future progress in these areas will hinge on fostering collaborations between chemists, biologists, physicists, and materials scientists.

Materials Science: The heterocyclic nature of this compound makes it a candidate for the development of novel organic materials. Potential applications include:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Polymers: Incorporation into polymer backbones to create functional materials with unique thermal, electronic, or optical properties.

Corrosion Inhibitors: Leveraging the nitrogen and sulfur atoms for coordination to metal surfaces to prevent corrosion.

Chemical Biology: In chemical biology, the compound could be developed as a molecular probe to investigate complex biological processes. By attaching fluorescent tags or reactive groups, derivatives of this compound could be used for:

Bioimaging: Visualizing specific cellular structures or tracking biological molecules in real-time.

Activity-Based Protein Profiling: Identifying and characterizing enzyme families based on their reactivity with the probe.

Such interdisciplinary projects will not only uncover new applications for this specific compound but also contribute to a broader understanding of the structure-property relationships within the 1,2,4-thiadiazole class.

Q & A

What are the optimal synthetic routes for 5-Amino-2-butyl-1,2,4-thiadiazol-3(2H)-one, and how can reaction conditions be systematically optimized?

Basic Research Question

The synthesis of 5-amino-1,2,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or substitution reactions. For example, modified Kurzer methods (refluxing precursors in DMF with acetic acid as a catalyst) are effective for introducing alkyl groups at the N2 position . Optimization requires monitoring reaction time, solvent polarity, and catalyst ratios. Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for purifying intermediates . To enhance yield, employ fractional crystallization or gradient solvent systems.

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation of this compound?

Advanced Research Question

Conflicting spectral data often arise from tautomerism or impurities. For 5-amino-1,2,4-thiadiazoles, use 2D NMR (e.g., HSQC, HMBC) to distinguish between thione/thiol tautomers and confirm substituent positions . IR spectroscopy can validate NH stretches (3100–3300 cm⁻¹) and carbonyl/thione groups (1650–1750 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks . For ambiguous cases, compare experimental data with computational simulations (e.g., DFT-based IR/NMR predictions) .

What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?

Basic Research Question

Stability studies should include:

- Accelerated degradation tests : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours .

- HPLC monitoring : Use a C18 column (UV detection at 254 nm) to track degradation products.

- Kinetic analysis : Apply the Arrhenius equation to predict shelf life under standard conditions. Note that thiadiazoles are prone to hydrolysis in acidic/basic media, requiring inert storage (argon atmosphere, −20°C) .

How can computational modeling (e.g., molecular docking, DFT) predict the biological activity of this compound?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) can screen interactions with target proteins (e.g., enzymes or receptors). For 1,2,4-thiadiazoles, focus on hydrogen bonding with active-site residues (e.g., cysteine or serine) and π-π stacking with aromatic pockets . DFT calculations (Gaussian 09) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies).

What strategies are effective in analyzing contradictory bioactivity results across in vitro and in vivo models?

Advanced Research Question

Discrepancies often stem from metabolic instability or poor bioavailability. Address this by:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure plasma half-life and tissue distribution.

- Metabolite identification : Use liver microsomes or hepatocytes to identify phase I/II metabolites . Adjust experimental models (e.g., 3D cell cultures vs. animal models) to better replicate human physiology.

How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question

SAR studies require systematic substitution at key positions:

- N2 alkyl chain variation : Test butyl, propyl, and benzyl groups to assess hydrophobic interactions .

- C5 amino group modification : Introduce acyl or sulfonamide groups to modulate hydrogen-bonding capacity .

- Thiadiazole ring substitution : Replace sulfur with oxygen or selenium to evaluate electronic effects.

Use multivariate analysis (e.g., PCA or PLS) to correlate structural features with bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.